3,4-Diisopropyl-2,5-hexanedione
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Overview
Description
3,4-Diisopropyl-2,5-hexanedione is an organic compound with the molecular formula C12H22O2 It is a diketone, meaning it contains two ketone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diisopropyl-2,5-hexanedione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of isopropyl groups and hexanedione as starting materials. The reaction conditions often include the use of solvents and catalysts to facilitate the formation of the desired diketone structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated systems to optimize the reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3,4-Diisopropyl-2,5-hexanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the diketone into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions vary but often involve specific temperatures, pressures, and solvent systems .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield carboxylic acids or esters, while reduction can produce alcohols .
Scientific Research Applications
3,4-Diisopropyl-2,5-hexanedione has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying diketone chemistry.
Biology: The compound is studied for its interactions with biological molecules and potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and specialty chemicals
Mechanism of Action
The mechanism of action of 3,4-Diisopropyl-2,5-hexanedione involves its interaction with molecular targets such as enzymes and proteins. The compound can form adducts with amino acids, affecting the function of proteins and enzymes. This interaction can lead to changes in cellular pathways and biological processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3,4-Diisopropyl-2,5-hexanedione include:
- 3,4-Dimethyl-2,5-hexanedione
- 3,4-Diethyl-2,5-hexanedione
- 2,5-Hexanedione
Uniqueness
What sets this compound apart from these similar compounds is its specific isopropyl substitution, which influences its chemical reactivity and biological interactions.
Properties
CAS No. |
100250-29-1 |
---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
3,4-di(propan-2-yl)hexane-2,5-dione |
InChI |
InChI=1S/C12H22O2/c1-7(2)11(9(5)13)12(8(3)4)10(6)14/h7-8,11-12H,1-6H3 |
InChI Key |
YNJBURGZLQLQNE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(C(C)C)C(=O)C)C(=O)C |
Origin of Product |
United States |
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